molecular formula C17H15N3O2S2 B14976536 N-(4-methoxyphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(4-methoxyphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B14976536
M. Wt: 357.5 g/mol
InChI Key: FCRZIHLUHMBEAN-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiophene, and pyridazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

Pharmacologically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
  • **N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
  • **N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-6-4-12(5-7-13)18-16(21)11-24-17-9-8-14(19-20-17)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,18,21)

InChI Key

FCRZIHLUHMBEAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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